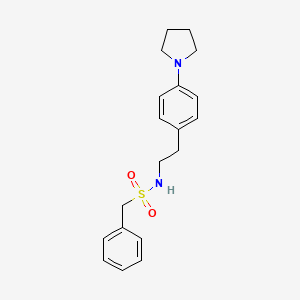

1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Description

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide is a synthetic sulfonamide derivative characterized by a methanesulfonamide core substituted with a phenyl group at the methane carbon and an N-linked 4-(pyrrolidin-1-yl)phenethyl moiety. The phenethyl group consists of a benzene ring substituted at the para position with a pyrrolidine heterocycle, conferring both aromatic and basic properties to the molecule. Sulfonamides are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding and target engagement, though the precise biological activity of this compound remains uncharacterized in the available data.

Properties

IUPAC Name |

1-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-24(23,16-18-6-2-1-3-7-18)20-13-12-17-8-10-19(11-9-17)21-14-4-5-15-21/h1-3,6-11,20H,4-5,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWITWTIEHYVLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the phenyl group:

Introduction of the methanesulfonamide moiety: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the desired product.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Features

- Aromatic Systems: The target compound incorporates a phenyl-substituted methanesulfonamide and a pyrrolidine-phenethyl group, balancing lipophilic and basic properties. The Example 9 compound () features a larger polycyclic system (chromene and pyrazolo-pyrimidine), contributing to its higher molecular weight (603.0 g/mol) and likely improved target affinity .

- Heterocyclic Substituents : The pyrrolidine group in the target compound may improve solubility via protonation at physiological pH, whereas the pyrimidine in BG15660 introduces additional hydrogen-bonding sites. Fluorine atoms in Example 9 increase lipophilicity and metabolic stability, a common strategy in drug design .

Physicochemical Properties

- Melting Points : The fluorinated Example 9 compound exhibits a high melting point (252–255°C), attributed to strong intermolecular forces from its rigid, planar aromatic systems. Data for the target compound and BG15660 are unavailable but expected to be lower due to less extensive conjugation.

- Solubility : Pyrrolidine’s basicity in the target compound may enhance water solubility compared to BG15660’s pyrimidine, which lacks ionizable groups. Tolylfluanid (), a dichlorofluoro derivative, is highly lipophilic, aligning with its role as a fungicide .

Biological Activity

1-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and research findings, supported by relevant data tables and case studies.

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 348.47 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors within various signaling pathways. The compound is believed to modulate the activity of these targets, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, altering physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

- CYP17 Inhibition : The compound has been noted for its ability to inhibit CYP17, an enzyme involved in steroidogenesis, which is crucial for developing therapies for hormone-sensitive cancers .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further investigations are warranted to explore the underlying molecular pathways involved.

Comparative Analysis with Similar Compounds

The compound can be compared with other sulfonamide derivatives to understand its unique properties:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one | Shares pyrrolidine and phenyl groups | Moderate antimicrobial |

| 4-(1-Pyrrolidinyl)piperidine | Contains piperidine instead of phenethyl | Limited anticancer activity |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Different heterocyclic components | Notable CNS effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.